8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of bromine and difluoromethyl groups makes it a compound of interest in various chemical and pharmaceutical research fields due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazolopyridine derivative.
Scientific Research Applications
Chemistry: 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science applications. Its unique properties may contribute to the development of new functional materials with specific desired characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context and the target being investigated.
Comparison with Similar Compounds
- 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
- 8-Bromo-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Comparison: Compared to similar compounds, 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and difluoromethyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for drug development.
Properties
IUPAC Name |
8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-6(4)11-12-7(13)5(9)10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHZEZZIJDWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)F)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193166 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440512-65-1 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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